4-Chloro-6-methyl-1,3-benzothiazol-2-amine

説明

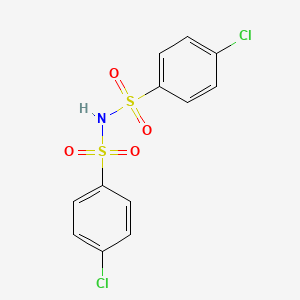

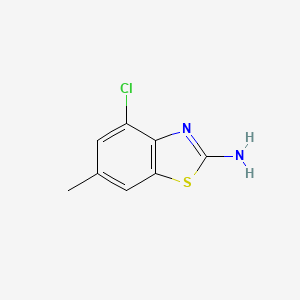

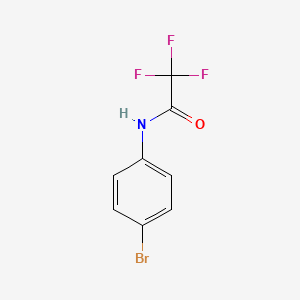

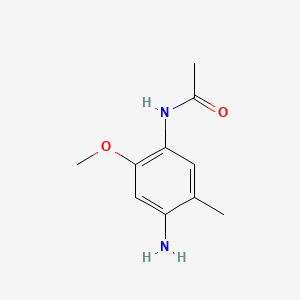

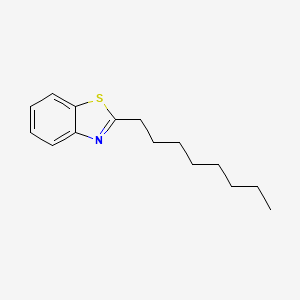

4-Chloro-6-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C8H7ClN2S . It has a molecular weight of 198.68 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, has been a subject of interest in recent years . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring substituted with a chlorine atom and a methyl group . The InChI code for the compound is 1S/C8H7ClN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.67 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 67.2 Ų .科学的研究の応用

Antitumor Applications

4-Chloro-6-methyl-1,3-benzothiazol-2-amine and its derivatives have shown potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cancers. These compounds undergo metabolic transformations, such as N-acetylation and oxidation, which play a central role in their mode of action. Some derivatives have been synthesized to overcome metabolic inactivation, enhancing their antitumor properties. Prodrug strategies using amino acid conjugation have also been employed to address drug lipophilicity and improve bioavailability for potential clinical evaluation (Chua et al., 1999; Bradshaw et al., 2002).

Antimicrobial and Anti-inflammatory Applications

Novel azetidine-2-one derivatives of 1H-benzimidazole, synthesized from this compound, have shown good antibacterial and cytotoxic properties. Additionally, novel 3-(6-substituted-1,3-benzothiazole-2-yl)-2-[{(4-substituted phenyl) amino} methyl] quinazolines-4(3H)-ones have been synthesized and investigated for their anti-inflammatory and antibacterial activity, showing significant potential in these areas (Noolvi et al., 2014; Srivastav et al., 2009).

Analytical Applications

This compound and its derivatives have been utilized in the development of highly sensitive chemiluminescence derivatization reagents for primary and secondary amines in liquid chromatography, facilitating the detection of amines at sub-fmol levels. This makes them useful for various analytical applications, including the determination of pharmaceutical compounds in biological matrices (Yoshida et al., 2001).

将来の方向性

Benzothiazoles, including 4-Chloro-6-methyl-1,3-benzothiazol-2-amine, are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They are biologically active and industrially demanded compounds, and their synthesis methods are being developed based on commercially available reagents and the principles of green chemistry . This suggests a promising future direction in the development of new drugs and materials .

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to interact with the DprE1 enzyme, a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity.

Biochemical Pathways

It can be inferred from the mode of action that the compound likely affects the cell wall biosynthesis pathway in mycobacterium tuberculosis .

Result of Action

Based on the known anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound likely leads to the death of Mycobacterium tuberculosis by disrupting its cell wall biosynthesis.

特性

IUPAC Name |

4-chloro-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZNGVGJUJBHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326195 | |

| Record name | 4-chloro-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383131-41-7 | |

| Record name | 4-chloro-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B1605553.png)

![2-[(Dimethylamino)methyl]cyclopentanone](/img/structure/B1605562.png)